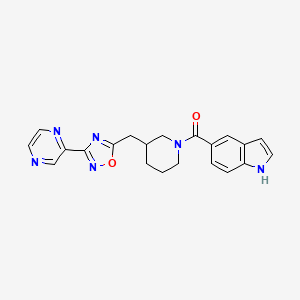![molecular formula C23H25FN2OS B2713633 1-(AZEPAN-1-YL)-2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE CAS No. 878054-68-3](/img/structure/B2713633.png)
1-(AZEPAN-1-YL)-2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(AZEPAN-1-YL)-2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, which is a common motif in many biologically active molecules, and is further functionalized with an azepane ring and a fluorobenzyl thioether group.
準備方法
The synthesis of 1-(AZEPAN-1-YL)-2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring from simpler aromatic compounds.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions or ring-closing reactions involving appropriate precursors.
Attachment of the Fluorobenzyl Thioether Group: This step usually involves the reaction of a fluorobenzyl halide with a thiol group on the indole core, facilitated by a base such as sodium hydride or potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反応の分析
1-(AZEPAN-1-YL)-2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the ketone group to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.
科学的研究の応用
1-(AZEPAN-1-YL)-2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s indole core makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(AZEPAN-1-YL)-2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The azepane ring and fluorobenzyl thioether group can enhance binding affinity and selectivity, leading to specific biological effects.
類似化合物との比較
Similar compounds to 1-(AZEPAN-1-YL)-2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE include other indole derivatives with different substituents. For example:
1-(2-oxoethyl)-3-[(4-fluorobenzyl)thio]-1H-indole: Lacks the azepane ring, which may affect its biological activity and binding properties.
1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-chlorobenzyl)thio]-1H-indole: Substitutes the fluorine atom with chlorine, potentially altering its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(4-fluorophenyl)methylsulfanyl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2OS/c24-19-11-9-18(10-12-19)17-28-22-15-26(21-8-4-3-7-20(21)22)16-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZWNCKAGNQNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2713551.png)

![5-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2713555.png)
![2-ethyl-5-methyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713556.png)


![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one](/img/new.no-structure.jpg)
![4-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2713563.png)
![1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one](/img/structure/B2713564.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2713565.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2713567.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2713571.png)
![ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2713572.png)
